2-Chloro-3-methyl-5-sulfamoylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClNO4S |
|---|---|
Molecular Weight |
249.67 g/mol |
IUPAC Name |
2-chloro-3-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H8ClNO4S/c1-4-2-5(15(10,13)14)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12)(H2,10,13,14) |
InChI Key |
PNBHYBKHPRSQOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Elucidation of Synthetic Routes
The construction of the 2-Chloro-3-methyl-5-sulfamoylbenzoic acid molecule is typically achieved through multi-step pathways that introduce the required functional groups in a controlled sequence.
Multi-Step Synthesis from Precursors
A common conceptual approach to synthesizing this molecule involves starting with a simpler, commercially available substituted toluene (B28343) or benzoic acid and sequentially adding the functional groups. One plausible pathway could begin with 3-methylbenzoic acid or a related precursor. The synthesis involves a series of electrophilic aromatic substitution reactions, where the order of reactions is crucial to ensure the correct placement of each group.
For instance, a general synthesis of a related compound, 2,4-dichloro-5-sulfamoylbenzoic acid, starts from 2,4-dichlorobenzoic acid. patsnap.com This precursor undergoes sulfonation using chlorosulfonic acid, followed by ammonolysis to form the sulfamoyl group. patsnap.comgoogle.com Adapting this to the target molecule, a synthesis could potentially start from 2-chloro-3-methylbenzoic acid or 3-methyl-5-sulfamoylbenzoic acid, followed by the introduction of the remaining substituents.
Another synthetic route for a similar structure, 2-chloro-5-sulfamoylbenzoic acid, involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor. google.com The amino group is converted into a diazonium salt, which is then replaced by a chlorine atom using a metal chloride. google.com This highlights a strategy where an amino group is used as a directing group and later converted to the desired chloro substituent.
A hypothetical multi-step synthesis could be envisioned as follows:
Sulfonylation: Starting with 2-chloro-3-methylbenzoic acid, a sulfonyl chloride group is introduced at the 5-position via reaction with chlorosulfonic acid.
Ammonolysis: The resulting 2-chloro-3-methyl-5-chlorosulfonylbenzoic acid is then reacted with ammonia (B1221849) to form the final sulfamoyl group.
The table below outlines potential precursors and the key transformations required.
| Starting Precursor | Key Transformation Steps | Primary Reagents |
|---|---|---|
| 3-Methylbenzoic Acid | 1. Chlorination 2. Sulfonylation 3. Ammonolysis | Cl2/Lewis Acid, then HSO3Cl, then NH3 |
| 2-Amino-3-methylbenzoic acid | 1. Sulfonylation 2. Ammonolysis 3. Diazotization 4. Sandmeyer Reaction | HSO3Cl, then NH3, then NaNO2/HCl, then CuCl |
| 2-Chloro-3-methyltoluene | 1. Sulfonylation 2. Ammonolysis 3. Oxidation of methyl group | HSO3Cl, then NH3, then a strong oxidizing agent (e.g., KMnO4) |
Strategies for Regioselective Functionalization
The primary challenge in synthesizing polysubstituted aromatic compounds is controlling the position of incoming electrophiles, a concept known as regioselectivity. The existing substituents on the benzene (B151609) ring direct the placement of new groups.
In the context of this compound, the directing effects of the chloro, methyl, and carboxyl groups must be carefully managed.
Carboxyl Group (-COOH): This is a deactivating and meta-directing group.
Methyl Group (-CH₃): This is an activating and ortho-, para-directing group.
Chloro Group (-Cl): This is a deactivating but ortho-, para-directing group.
Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselectivity. organic-chemistry.org In this technique, a directing metalation group (DMG) on the aromatic ring directs a strong base to deprotonate the adjacent (ortho) position. The resulting aryl-metal species can then react with an electrophile. For benzoic acids, the carboxylate group itself can act as a directing group, allowing for functionalization at the position ortho to it. organic-chemistry.org
The interplay between these directing effects dictates the synthetic strategy. For example, if starting with 3-methylbenzoic acid, the methyl group (ortho-, para-directing) and the carboxyl group (meta-directing) would both direct an incoming electrophile to the 5-position. This alignment of directing effects is highly advantageous for introducing the sulfamoyl group regioselectively. Subsequent chlorination would then need to be controlled to favor the 2-position, which can be sterically hindered but is activated by the methyl group.
Exploration of Green Chemistry Principles in Synthetic Pathways
Modern synthetic chemistry emphasizes the use of environmentally benign methods. tandfonline.com The synthesis of sulfonamides, a key step in producing the target molecule, has been a focus of green chemistry research. rsc.orgrsc.org Traditional methods often use toxic solvents and require excess reagents.
Recent advancements include:
Synthesis in Water: Methodologies have been developed for sulfonamide synthesis in aqueous media, using equimolar amounts of reactants and avoiding organic bases. Product isolation often involves simple filtration, significantly reducing waste. rsc.org
Mechanochemistry: Solvent-free mechanochemical approaches, using techniques like ball milling, offer an eco-friendly alternative. These methods can combine multiple steps (e.g., oxidation-chlorination followed by amination) into a one-pot procedure, increasing efficiency and minimizing by-products. rsc.org
Alternative Reagents: The use of sodium sulfinate as a stable and less hazardous sulfur source instead of highly reactive sulfonyl chlorides is another green approach. researchgate.net
Applying these principles to the synthesis of this compound could involve replacing traditional chlorosulfonic acid with a greener sulfonating agent and performing the amination step in water or under solvent-free conditions.
Mechanistic Investigations of Key Synthetic Reactions
Understanding the mechanisms of the core reactions is essential for optimizing reaction conditions and improving yields. The key transformations are electrophilic aromatic substitutions. numberanalytics.com
Analysis of Chlorination Reactions
The introduction of a chlorine atom onto the aromatic ring is a classic electrophilic aromatic substitution. The mechanism typically involves three steps:
Generation of the Electrophile: A Lewis acid catalyst, such as AlCl₃ or FeCl₃, is used to activate the chlorine molecule (Cl₂). byjus.commasterorganicchemistry.com The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species (Cl⁺). docbrown.info
Cl₂ + FeCl₃ → Cl⁺[FeCl₄]⁻
Formation of the Carbocation (Arenium Ion): The π-electron system of the aromatic ring attacks the electrophilic chlorine atom. This breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com
Removal of a Proton: A weak base, typically the [FeCl₄]⁻ complex, removes a proton from the carbon atom bonded to the new chlorine atom. This restores the aromaticity of the ring, yielding the chlorinated product and regenerating the catalyst. byjus.comdocbrown.info
The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring, which stabilize or destabilize the arenium ion intermediate.
Sulfamoylation and Carboxylation Processes
Sulfamoylation: This process involves two main steps: sulfonation followed by amination.
Sulfonation: This is also an electrophilic aromatic substitution reaction. The electrophile is typically sulfur trioxide (SO₃) or its protonated form, HSO₃⁺, generated from fuming sulfuric acid (H₂SO₄ + SO₃) or chlorosulfonic acid (HSO₃Cl). masterorganicchemistry.comnih.gov The benzene ring attacks the electrophilic sulfur atom. youtube.com A subsequent deprotonation step restores aromaticity and forms a sulfonic acid group (-SO₃H). nih.gov If chlorosulfonic acid is used, a sulfonyl chloride group (-SO₂Cl) is formed directly.
Ammonolysis/Amination: The sulfonyl chloride intermediate is then converted to a sulfonamide by reaction with ammonia or an amine. This is a nucleophilic acyl substitution reaction where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfamoyl group (-SO₂NH₂).
Carboxylation: If the synthesis starts from a toluene derivative, the methyl group must be converted into a carboxylic acid.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the alkyl side chain of toluene to a carboxylic acid. ncert.nic.in
Direct Carboxylation: Another approach is the direct carboxylation of aromatic compounds using CO₂. This can be mediated by strong Lewis acids like AlBr₃, often in combination with silyl (B83357) chlorides, which activate the CO₂ molecule for electrophilic attack on the aromatic ring. acs.orgresearchgate.netresearchgate.net A plausible mechanism involves the formation of a complex between the Lewis acid, the silyl chloride, and CO₂, which then acts as the electrophile. acs.org
The table below summarizes the key mechanistic steps for these transformations.
| Reaction | Electrophile/Key Reagent | Intermediate | Mechanism Type |
|---|---|---|---|
| Chlorination | Cl⁺ (activated by Lewis Acid) | Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution |
| Sulfonation | SO₃ or HSO₃⁺ | Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution |
| Ammonolysis of Sulfonyl Chloride | Ammonia (NH₃) | Tetrahedral Intermediate | Nucleophilic Acyl Substitution |
| Direct Carboxylation | CO₂ (activated by Lewis Acid) | Arenium Ion (Sigma Complex) | Electrophilic Aromatic Substitution |
Impact of Catalysis and Reaction Conditions on Yield and Selectivity
A crucial step in one synthetic pathway involves the conversion of a 2-amino-5-sulfamoylbenzoic acid intermediate to the final 2-chloro derivative. This is achieved through a diazotization reaction followed by a Sandmeyer-type reaction. In this process, the use of a metal chloride catalyst is essential. Specifically, cupric chloride (CuCl₂) has been effectively used to catalyze the substitution of the diazonium group with a chloride ion. google.com The reaction is typically conducted at temperatures between 60°C and 100°C, with optimal conditions often found between 70°C and 80°C in an aqueous medium. google.com These controlled conditions are critical for selectively obtaining the 2-chloro product while minimizing side reactions.
Another key transformation, the chlorination of the aromatic ring on a precursor molecule like 2-amino-3-methylbenzoic acid, demonstrates the impact of different catalytic strategies. The direct chlorination to produce 2-amino-3-methyl-5-chlorobenzoic acid can be achieved using dichlorohydantoin as the chlorinating agent. This reaction is catalyzed by benzoyl peroxide, a radical initiator, in N,N-dimethylformamide (DMF) at an elevated temperature of 100°C. This method has been reported to achieve high yields, reaching up to 87.7%. google.com
Furthermore, the broader field of organic synthesis highlights the importance of reaction conditions on selectivity. For instance, in related chlorination reactions, the choice of solvent has been shown to be critical. An uncatalyzed background reaction may dominate in solvents where the chlorinating agent is highly soluble, leading to racemic or non-selective products. Conversely, using a solvent in which the reagent has limited solubility can favor the catalyzed pathway, thereby enhancing selectivity. Temperature also plays a vital role; lowering the reaction temperature can significantly improve the enantioselectivity of catalyzed reactions.
The following table summarizes the impact of different catalytic systems and conditions on relevant transformations.
| Reaction Type | Catalyst / Reagent | Reaction Conditions | Impact on Yield / Selectivity | Source(s) |
| Diazonium Salt Substitution | Cupric Chloride (CuCl₂) | 70-80°C, Aqueous HCl | Catalyzes the selective replacement of a diazonium group with a chloro substituent. | google.com |
| Aromatic Chlorination | Benzoyl Peroxide / Dichlorohydantoin | 100°C, DMF | Facilitates high-yield (87.7%) chlorination of the aromatic ring at the 5-position. | google.com |
| General Acid Catalysis | Lewis/Brønsted Acids | Varied | Generally applied to achieve high yields (>95%) and selectivity in various chemical transformations. |
Derivatization and Functionalization Strategies of this compound
The molecular scaffold of this compound possesses three distinct functional groups—the carboxylic acid, the sulfamoyl moiety, and the aromatic ring—each offering opportunities for derivatization and functionalization.
The carboxylic acid group is a prime site for modification, most commonly through conversion to esters and amides.
Amide Synthesis: The formation of amide derivatives is routinely accomplished using standard peptide coupling protocols. A widely used method involves the activation of the carboxylic acid with a carbodiimide (B86325) reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-Dimethylaminopyridine (DMAP). nih.govnih.gov This reaction is typically carried out in a mixed solvent system like dichloromethane (B109758) (DCM) and DMF. rsc.org This approach is versatile, allowing for the coupling of various primary and secondary amines, including substituted anilines and aliphatic amines, to yield the corresponding N-substituted benzamides. nih.gov The electronic nature of the amine has been observed to have little effect on the efficiency of the amide bond formation. nih.gov
Ester Synthesis: Esterification of the carboxylic acid can be achieved through several methods. A common laboratory-scale procedure is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. youtube.com Another approach involves the use of condensing agents. For instance, specialized oxime esters have been prepared from the closely related 2,4-dichloro-5-sulfamoylbenzoic acid by first activating the carboxylic acid with thionyl chloride (SOCl₂) and then reacting the resulting acyl chloride with the desired hydroxylamine (B1172632) derivative. unibs.it
The table below outlines common methods for the synthesis of ester and amide derivatives.
| Derivative Type | Reagents & Catalysts | Solvent | Description | Source(s) |
| Amides | EDC, DMAP, Amine | DCM / DMF | A standard carbodiimide coupling method effective for a wide range of primary and secondary amines. | nih.govrsc.org |
| Esters | Alcohol, H₂SO₄ (catalyst) | Alcohol (as solvent) | Classic Fischer esterification suitable for simple alcohol derivatives. | youtube.com |
| Oxime Esters | SOCl₂, N-Boc-hydroxylamine, TEA | Toluene | A multi-step process for creating specialized ester derivatives via an acyl chloride intermediate. | unibs.it |
The primary strategy for modifying the sulfamoyl moiety involves its initial synthesis from a sulfonyl chloride precursor. The key intermediate, 5-(chlorosulfonyl)-2-chloro-3-methylbenzoic acid, is reacted with various primary or secondary amines to generate a diverse library of N-substituted sulfonamides. google.comnih.gov
This reaction is generally robust and can be performed under mild conditions. For example, the synthesis of N-substituted sulfamoyl derivatives has been successfully carried out by stirring the sulfonyl chloride with the corresponding amine in an aqueous medium at room temperature. rsc.org This method allows for the incorporation of a wide range of functional groups by simply varying the amine reactant. Examples of amines used to create such derivatives include cyclopropylamine, morpholine, and cis-3,5-dimethylpiperidine. google.comnih.gov
The following table showcases the synthesis of different sulfamoyl derivatives.
| Amine Reactant | Resulting Sulfamoyl Derivative | Source(s) |
| Cyclopropylamine | 2-Chloro-5-(N-cyclopropylsulfamoyl)-3-methylbenzoic acid | nih.gov |
| Morpholine | 2-Chloro-3-methyl-5-(morpholinosulfonyl)benzoic acid | nih.gov |
| cis-3,5-Dimethylpiperidine | 2-Chloro-5-(cis-3,5-dimethylpiperidinosulfonyl)-3-methylbenzoic acid | google.com |
| β-(p-chlorophenethyl)amine | 2-Chloro-5-(N-(β-(p-chlorophenethyl))sulfamoyl)-3-methylbenzoic acid | google.com |
Modifications to the aromatic ring of this compound primarily focus on the introduction of the substituents during the synthesis of its precursors.
One of the most significant transformations is the introduction of the chlorine atom at the C2 position. A well-established method for this is the Sandmeyer reaction, which starts from a 2-amino precursor. google.com The amino group is first converted into a diazonium salt using sodium nitrite (B80452) in a strong acidic solution (e.g., hydrochloric acid) at low temperatures (0–5°C). The resulting diazonium salt is then treated with a copper(I) or copper(II) chloride catalyst, which facilitates the replacement of the diazonium group with a chlorine atom, yielding the desired 2-chloro-substituted aromatic ring. google.com
An alternative strategy involves the direct chlorination of an earlier precursor, 2-amino-3-methylbenzoic acid. This electrophilic aromatic substitution can be carried out using reagents such as N-chlorosuccinimide or cyanuric chloride. patsnap.com Another documented method employs dichlorohydantoin as the chlorinating agent in the presence of benzoyl peroxide as a catalyst, leading to the formation of 2-amino-5-chloro-3-methylbenzoic acid. google.com These methods provide alternative routes to key intermediates necessary for the synthesis of the final target compound.
Key aromatic ring transformations are summarized in the table below.
| Transformation | Starting Material | Reagents / Catalyst | Description | Source(s) |
| Diazonium Substitution | 2-Amino-3-methyl-5-sulfamoylbenzoic acid | 1. NaNO₂, HCl2. CuCl₂ | Converts the C2-amino group to a chloro group via a Sandmeyer reaction. | google.com |
| Direct Chlorination | 2-Amino-3-methylbenzoic acid | Dichlorohydantoin / Benzoyl Peroxide | Introduces a chlorine atom at the C5 position of the precursor molecule. | google.com |
| Direct Chlorination | 2-Amino-3-methylbenzoic acid | Cyanuric Chloride | An alternative method for introducing a chlorine atom onto the aromatic ring of the precursor. | patsnap.com |
Spectroscopic and Analytical Data for this compound Not Available in Publicly Accessible Scientific Literature
A thorough search of scientific databases and publicly available literature did not yield specific experimental spectroscopic data for the chemical compound this compound. Consequently, the detailed analysis requested for Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy cannot be provided at this time.
The required data, including Proton (¹H) NMR, Carbon-13 (¹³C) NMR, two-dimensional NMR, Fourier-Transform Infrared (FTIR), and Raman spectroscopy, are essential for a comprehensive characterization of the molecule's structure, functional groups, and chemical environment. This information is typically generated and published following the synthesis and purification of a chemical compound.
While spectral data for structurally related molecules—such as isomers or compounds with similar functional groups—are available, presenting such information would be scientifically inaccurate and would not pertain specifically to this compound as requested. Adherence to scientific accuracy and the specific scope of the query is paramount.
Further research or de novo synthesis and analysis would be required to generate the experimental data necessary to fulfill the detailed structural elucidation outlined in the original request. At present, this information does not appear to be published in the accessible scientific domain.
Comprehensive Spectroscopic and Advanced Analytical Characterization
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential analytical technique for the characterization of 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. It provides critical information regarding the compound's molecular weight and elemental composition, and through fragmentation analysis, offers deep insights into its molecular structure.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular mass of this compound with high accuracy. This precision allows for the confident determination of the compound's elemental formula, distinguishing it from other compounds with the same nominal mass. The accurate mass measurement is a fundamental criterion for confirming the identity of the synthesized compound. For the molecular formula C₈H₈ClNO₄S, the theoretical monoisotopic mass can be calculated and compared against the experimental value obtained from an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass analyzer.
| Parameter | Description |
|---|---|
| Molecular Formula | C₈H₈ClNO₄S |
| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |
| Adduct Ion (Negative) | [M-H]⁻ |
| Theoretical Exact Mass ([M-H]⁻) | 263.9790 |
| Adduct Ion (Positive) | [M+H]⁺ |
| Theoretical Exact Mass ([M+H]⁺) | 265.9935 |
| Required Mass Accuracy | Typically < 5 ppm |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻ is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule's structure, confirming the connectivity of its functional groups.
The fragmentation of benzoic acid derivatives often involves characteristic losses from the carboxylic acid group, such as the loss of water (H₂O) or carbon dioxide (CO₂). libretexts.org The sulfamoyl moiety can lead to the loss of SO₂ or the entire SO₂NH₂ group. Other likely fragmentation events include the cleavage of the methyl group or the loss of the chlorine atom. libretexts.orgmiamioh.edu Analyzing these neutral losses and the resulting fragment ions allows for a comprehensive structural verification.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Loss |
|---|---|---|---|
| 266.0 | 248.0 | 18.0 | H₂O (from COOH) |
| 266.0 | 221.0 | 45.0 | COOH |
| 266.0 | 201.0 | 65.0 | HSO₂N |
| 248.0 | 220.0 | 28.0 | CO |
| 221.0 | 186.0 | 35.0 | Cl |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are indispensable for determining the purity of this compound and for its isolation from reaction mixtures and impurities. Both high-performance liquid chromatography and gas chromatography-mass spectrometry serve distinct but complementary roles in its analysis.
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method is typically suitable for this analysis. ekb.eg In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, generally a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. sielc.comusda.gov
The method's specificity allows for the separation of the target compound from starting materials, by-products, and degradation products. ekb.eg Purity is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks. UV detection is effective due to the aromatic nature of the benzoic acid derivative. usda.gov
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid. sielc.com |
| Mobile Phase B | Acetonitrile. sielc.com |
| Elution | Gradient elution for optimal separation of impurities. ekb.eg |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Detector | UV-Vis or Photodiode Array (PDA) at ~254 nm. usda.gov |
| Injection Volume | 10 µL |
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility and high polarity, stemming from the carboxylic acid and sulfamoyl functional groups. nih.gov To overcome this, chemical derivatization is necessary to convert the analyte into a more volatile and thermally stable form. jfda-online.com
A common derivatization strategy is silylation, where active hydrogens in the -COOH and -SO₂NH₂ groups are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govjfda-online.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov Once derivatized, the compound can be readily analyzed by GC-MS, which provides excellent chromatographic resolution and mass spectrometric identification of the derivative and any related volatile impurities. mdpi.com
| Parameter | Condition |
|---|---|
| Derivatization Reagent | BSTFA or MSTFA with 1% TMCS catalyst. jfda-online.com |
| GC Column | 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm). hmdb.ca |
| Carrier Gas | Helium at a constant flow rate |
| Inlet Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 300 °C) |
| MS Ion Source | Electron Ionization (EI) at 70 eV. nih.gov |
| MS Transfer Line Temp | ~290 °C. nih.gov |
| Mass Range | m/z 50-600 |
Computational Chemistry and Molecular Modeling for Mechanistic and Predictive Studies
Quantum Chemical Characterization of Electronic and Geometric Structures
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Calculations for Optimized Geometries
Density Functional Theory (DFT) is a robust computational method used to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. By solving approximations of the Schrödinger equation, DFT calculations can determine key geometric parameters. For 2-Chloro-3-methyl-5-sulfamoylbenzoic acid, this would involve calculating the specific bond lengths, bond angles, and dihedral angles between the atoms of the substituted benzene (B151609) ring, the carboxylic acid group, and the sulfamoyl group. This information is crucial for understanding the molecule's steric and electronic properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. Analysis for this compound would involve calculating these energy levels to predict its reactivity profile.
Electrostatic Potential Surface and Charge Distribution Analysis
An electrostatic potential (ESP) surface map illustrates the charge distribution across a molecule. This map is generated by calculating the electrostatic potential at the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, an ESP map would identify the reactive sites, particularly around the electronegative oxygen, nitrogen, and chlorine atoms.
Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)
DFT and other quantum chemical methods can predict spectroscopic properties. For instance, the calculation of vibrational frequencies allows for the theoretical prediction of an infrared (IR) and Raman spectrum. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts for atoms like ¹H and ¹³C can be calculated to aid in the interpretation of experimental NMR spectra, providing a powerful tool for structural elucidation.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement and conformational changes of molecules over time.
Exploration of Conformational Space
Molecules are not static; they are in constant motion, with various parts rotating around single bonds. This rotation leads to different spatial arrangements called conformations. Molecular dynamics simulations can explore the conformational space of this compound by simulating the atomic motions over a period of time. This allows for the identification of low-energy, stable conformations and the understanding of the flexibility of the molecule, particularly the orientation of the carboxylic acid and sulfamoyl groups relative to the benzene ring. This information is vital for understanding how the molecule might interact with biological targets.
Simulation of Molecular Interactions in Various Environments
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed picture of their interactions within different environments, such as in the presence of water molecules. nih.gov These simulations can validate the stability of ligand-protein complexes derived from docking studies. scispace.comresearchgate.net
For instance, in studies of related sulfamoylbenzoic acid derivatives, MD simulations are performed to assess the stability of the compound when bound to a target protein. A key indicator of stability is the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the simulation time. A stable system is indicated when the RMSD plot reaches a constant phase after an initial fluctuation. nih.gov The involvement of water molecules can sometimes lead to higher RMSD fluctuations in the ligand-bound protein compared to the protein alone. nih.gov Furthermore, these simulations can elucidate the dominant forces in the ligand-protein interaction, such as electrostatic interactions. nih.gov The results from MD simulations can demonstrate that water molecules play a significant role in the interactions between the ligand and the protein. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target like an enzyme. researchgate.net
Molecular docking simulations are used to predict the binding modes and affinities of compounds within the active sites of enzymes. In studies involving derivatives of 2-chloro-5-sulfamoylbenzoic acid, docking results have revealed binding energies typically ranging from -8.0 to -9.8 kcal/mol against enzymes like α-glucosidase and α-amylase. nih.gov These values indicate a strong predicted binding affinity.
The predicted binding mode shows the compound occupying the active site of the enzyme, positioned to interact with key amino acid residues. For example, docking studies on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives showed that the most active compounds fit snugly into the binding pockets of α-glucosidase and α-amylase, allowing for multiple points of interaction. nih.gov
Table 1: Predicted Binding Energies of Sulfamoylbenzoic Acid Derivatives
The following table displays the predicted binding energies of various derivatives against α-glucosidase and α-amylase, as determined by molecular docking studies.
| Enzyme Target | Binding Energy Range (kcal/mol) |
|---|---|
| α-Glucosidase | -8.0 to -9.7 |
| α-Amylase | -7.9 to -9.8 |
Docking analyses provide detailed information about the specific intermolecular interactions that stabilize the ligand-protein complex. These interactions are crucial for the compound's biological activity. researchgate.net For related sulfamoylbenzoic acid derivatives, several key types of interactions have been identified:
Hydrogen Bonding: The oxygen and nitrogen atoms in the compounds frequently form hydrogen bonds with amino acid residues in the enzyme's active site. For example, interactions have been observed with residues such as Glu:276, His:90, and His:232. nih.gov
Hydrophobic Interactions: These are critical for the binding of nonpolar parts of the molecule. Different types of hydrophobic interactions are observed:
π-π Stacking/T-shaped Interactions: The aromatic rings of the compounds engage in π-π interactions with aromatic residues like Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). nih.gov
π-Alkyl Interactions: Interactions between the aromatic rings of the ligand and alkyl groups of amino acid residues have also been noted. nih.gov
Electrostatic Interactions: Charge-charge interactions can occur between the ligand and charged residues, such as Aspartic acid (Asp) and Glutamic acid (Glu). nih.gov
Table 2: Key Intermolecular Interactions for a Lead Compound Derivative
This table summarizes the specific interactions observed between a highly active 2-chloro-5-sulfamoylbenzoic acid derivative (compound 5o) and the active site residues of target enzymes.
| Interaction Type | Interacting Amino Acid Residues (α-Glucosidase) | Interacting Amino Acid Residues (α-Amylase) |
|---|---|---|
| Hydrogen Bonding | Glu:276, Phe:298 | His:90, His:232 |
| Electrostatic (Charge-Charge) | Asp:349, Glu:276 | - |
| π-π Stacking/T-shaped | - | Trp:177, Tyr:258, Phe:188 |
| π-Anion/Cation | - | Asp:372, His:90 |
| π-Alkyl | His:279, Tyr:344, His:348, Phe:298, Trp:57 | - |
The insights gained from molecular docking form the basis for structure-based ligand design, where new molecules are rationally designed to have improved binding affinity and biological activity. e-bookshelf.de By analyzing the structure-activity relationships (SAR) corroborated by docking studies, researchers can identify which chemical modifications are likely to enhance a compound's effectiveness. researchgate.net
For example, studies on related compounds have shown that the presence of both an electron-donating group (like a methyl group, -CH₃) and an electron-withdrawing group (like a nitro group, -NO₂) on a phenyl ring can significantly enhance inhibitory activity against certain enzymes. nih.govresearchgate.net The docking results rationalize this by showing that these substituents engage in more favorable hydrophobic and electrostatic interactions within the enzyme's active site. nih.gov Conversely, replacing aromatic aniline (B41778) groups with aliphatic chains can lead to a decrease in activity, which is attributed to a reduction in the crucial π-π interactions. nih.gov This understanding allows for the targeted synthesis of more potent derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Computational Lead Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a series and then using statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), to create a mathematical equation that relates these descriptors to the observed biological activity. nih.govjbclinpharm.org These models are crucial for predicting the activity of newly designed compounds, thereby saving time and resources in the drug discovery process. nih.gov
A robust QSAR model is validated using both internal (cross-validation) and external (a test set of compounds not used in model generation) validation methods to ensure its predictive power. nih.govnih.gov For a model to be considered reliable, it must have high correlation coefficients for both the training and test sets. nih.gov While specific QSAR models for this compound are not detailed in the provided context, the methodology is widely applied to sulfonamides and other benzenesulfonamide (B165840) derivatives to predict their antibacterial or other biological activities. jbclinpharm.org The insights from QSAR studies can complement molecular docking results, providing a deeper understanding of the structural requirements for potent biological activity and guiding lead optimization. nih.gov
In Silico Screening and Virtual Library Design for Novel Analogs
The core structure of this compound serves as a "privileged scaffold," a molecular framework that can be systematically modified to create a large, diverse collection of related compounds known as a virtual library. nih.govnih.gov This process is central to modern drug discovery, allowing researchers to explore a vast chemical space computationally before committing to expensive and time-consuming laboratory synthesis. researchgate.netchalmers.se The design of these libraries involves decorating the central scaffold with a variety of functional groups at specific attachment points to generate novel analogs with potentially enhanced biological activity, selectivity, or improved pharmacokinetic properties. researchgate.netchalmers.se
In silico screening is the computational method used to evaluate these virtual libraries. By employing techniques like molecular docking, researchers can predict how each designed analog will bind to a specific biological target, such as an enzyme or receptor. nih.gov These simulations calculate the binding affinity and analyze the interactions—like hydrogen bonds and hydrophobic interactions—between the compound and the target's active site. nih.govnih.gov This allows for the rapid identification of the most promising candidates from a library that may contain thousands or even millions of virtual compounds.
The insights gained from these computational studies are invaluable for establishing structure-activity relationships (SAR). SAR studies reveal how specific chemical modifications influence a compound's biological activity. For instance, research on analogous sulfamoylbenzoic acid derivatives has demonstrated that the introduction of different substituents can dramatically alter their inhibitory potential against various enzymes. nih.govnih.gov
For example, in a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives studied as potential antidiabetic agents, the nature of the substituent on the sulfamoyl nitrogen was found to be critical for inhibitory activity against α-glucosidase and α-amylase. nih.gov Molecular docking studies revealed that these compounds interact with the active sites of these enzymes through hydrogen bonding and various pi interactions. nih.gov
| Compound ID | Substituent (R) on Sulfamoyl Nitrogen | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
|---|---|---|---|
| 3a | Phenyl | 25.4 ± 1.21 | 30.8 ± 1.54 |
| 3b | 4-Chlorophenyl | 20.1 ± 1.05 | 25.6 ± 1.32 |
| 3c | 2-Nitrophenyl | 15.2 ± 0.78 | 18.9 ± 0.95 |
| 3d | 4-Methylphenyl | 22.8 ± 1.15 | 28.4 ± 1.40 |
| Acarbose (Standard) | - | 78.5 ± 4.12 | 58.2 ± 2.91 |
Similarly, another study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives identified specific substitutions that significantly enhanced inhibitory activity. The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on a phenyl ring attached to the amide nitrogen was found to be highly favorable for enzyme inhibition. nih.gov The most active compound in this series demonstrated inhibitory potential that was four to six times greater than the standard drug, acarbose. nih.gov Molecular dynamics simulations further confirmed the stability of this top-performing compound within the binding site of the target proteins. nih.govresearchgate.net
| Compound ID | Substituent (R) on Amide Nitrogen | α-Glucosidase IC50 (µM) |
|---|---|---|
| 5a | Phenyl | 0.45 ± 0.012 |
| 5b | 2-Methylphenyl | 0.39 ± 0.014 |
| 5h | 2-Chlorophenyl | 0.41 ± 0.011 |
| 5o | 2-Methyl-5-nitrophenyl | 0.19 ± 0.003 |
| Acarbose (Standard) | - | 0.81 ± 0.015 |
The knowledge gleaned from such in silico screening and SAR studies is then used to refine the virtual library. New generations of analogs can be designed with modifications predicted to improve binding and activity, creating a feedback loop that accelerates the discovery of potent and selective lead compounds. Furthermore, computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often integrated into this process to ensure that the designed analogs not only have high efficacy but also possess drug-like properties, minimizing potential liabilities early in the discovery pipeline. nih.govresearchgate.net
In Vitro Biochemical and Pharmacological Investigations of Biological Interactions
Enzyme Inhibition Mechanism Elucidation
Detailed enzymatic inhibition studies specifically profiling 2-Chloro-3-methyl-5-sulfamoylbenzoic acid are not extensively available in the public domain. While the broader class of sulfonamides and sulfamoylbenzoic acid derivatives has been subject to various enzymatic assays, data for this particular substituted benzoic acid is not specified in the reviewed literature.
Carbonic Anhydrase (CA) Inhibition Profile (e.g., CA I, CA II, CA IX, CA XII)
No specific inhibition constants (Kᵢ) or IC₅₀ values for the interaction between this compound and carbonic anhydrase isoforms CA I, CA II, CA IX, or CA XII have been reported in the available research. Studies on related molecules, such as methyl 2-halo-4-substituted-5-sulfamoyl-benzoates and oxime ester derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid, have shown potent inhibition of various CA isoforms, particularly the tumor-associated CA IX. nih.govunibs.it However, these findings pertain to derivatives and cannot be directly attributed to the parent acid.
Glycosidase Inhibition (e.g., α-glucosidase, α-amylase)
There is no available literature detailing the in vitro inhibitory activity of this compound against the glycosidase enzymes α-glucosidase and α-amylase. Research into α-glucosidase and α-amylase inhibitors has explored other classes of benzamide (B126) and benzoic acid derivatives, but not this specific compound. nih.gov
Urease Enzyme Inhibition Studies
Specific studies evaluating the inhibitory effect of this compound on the urease enzyme are not present in the reviewed scientific literature.
Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Modulation
The modulatory effects of this compound on Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) activity have not been documented. Research has been conducted on related sulfamoyl benzamide derivatives, with some compounds showing selective inhibition of certain h-NTPDase isoforms. nih.gov For instance, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid was identified as a potent inhibitor of h-NTPDase8, but this is a structurally distinct derivative. nih.gov
Receptor Binding and Agonist/Antagonist Activity Evaluation (In Vitro)
Ligand-Receptor Interaction Profiling (e.g., Lysophosphatidic Acid (LPA) Receptors)
No data is available from in vitro studies to characterize the binding affinity or the agonist/antagonist activity of this compound at lysophosphatidic acid (LPA) receptors. While other sulfamoyl benzoic acid analogs have been investigated as potential LPA receptor agonists, this specific compound has not been profiled.
Cellular and Molecular Pathway Perturbation Studies (In Vitro)
Extensive searches of scientific literature and bioactivity databases did not yield specific studies on the in vitro effects of this compound on cellular and molecular pathways. The following subsections are therefore based on the absence of available data.
Assessment of Effects on Cell Signaling Pathways
There is currently no publicly available research detailing the impact of this compound on specific cell signaling pathways. In vitro investigations are necessary to determine if this compound modulates key signaling cascades, such as those involving protein kinases, phosphatases, or second messengers. Such studies would be crucial in elucidating its potential cellular targets and pharmacological effects.
Investigation of Modulatory Effects on Gene Expression
Information regarding the modulatory effects of this compound on gene expression is not available in the current body of scientific literature. To understand its potential therapeutic or toxicological profile, future in vitro studies, such as microarray analysis or RNA sequencing, would be required to assess changes in the expression of genes involved in various cellular processes.
Elucidation of Biochemical Mechanisms of Action
The biochemical mechanism of action for this compound has not been elucidated in published research. In vitro enzymatic assays and binding studies would be essential to identify its molecular targets and to understand the specific biochemical interactions that underlie its biological activity. Without such data, its mechanism of action remains unknown.
Patent Literature and Intellectual Property Landscape
Review of Patents Pertaining to Sulfamoylbenzoic Acid Derivatives
The patent literature for sulfamoylbenzoic acid derivatives reveals a long history of innovation, with a primary focus on their diuretic and antihypertensive properties. A significant body of patents protects various substitution patterns on the benzene (B151609) ring, leading to compounds with a range of therapeutic applications.
Key patent families in this area often claim broad Markush structures, encompassing a multitude of individual compounds, including those structurally related to 2-Chloro-3-methyl-5-sulfamoylbenzoic acid. For instance, European patent EP0068239A2 discloses a class of sulfamoylbenzoic acid derivatives with antihypertensive activity. google.com This patent highlights the ongoing effort to develop novel cardiovascular drugs from this chemical scaffold.
Similarly, US patent US3879402A describes a process for preparing 2-chloro-5-sulfamoylbenzoic acids, which are noted for their utility as hypolipidemic agents, indicating another significant area of therapeutic interest. google.com The patent for the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid, a crucial intermediate for the widely-used diuretic furosemide (B1674285), further underscores the commercial and therapeutic importance of this class of compounds.
More recent patent literature has explored applications beyond cardiovascular and renal medicine. For example, research has led to the patenting of sulfamoylbenzoic acid analogs as specific agonists of the LPA2 receptor, with potential applications in regenerative medicine and as radioprotective agents. Another area of active research is the development of these derivatives as inhibitors of cytosolic phospholipase A2α (cPLA2α), which are being investigated for their anti-inflammatory potential.
The table below summarizes a selection of representative patents, illustrating the breadth of claims and applications for sulfamoylbenzoic acid derivatives.
| Patent Number | Title | Key Claims/Application Area |
| US3879402A | Process for preparing 2-chloro-5-sulfamoylbenzoic acids | A process for synthesizing 2-chloro-5-sulfamoylbenzoic acids for use as hypolipidemic agents. google.com |
| EP0068239A2 | Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same | Novel sulfamoylbenzoic acid derivatives with antihypertensive activity. google.com |
| US4010273A | 5-sulfamoylbenzoic acid derivatives carrying a heterocyclic substituent | Sulfamoylbenzoic acids with a cyclic amino group in the 3-position exhibiting sali-diuretic properties. |
| CN111517975A | Method for preparing 2-amino-5-chloro-3-methylbenzoic acid | A synthetic method for a key precursor to certain agrochemicals. |
Analysis of Synthetic Methodologies Claimed in Patents
Patents related to sulfamoylbenzoic acid derivatives disclose several key synthetic strategies. While a patent specifically detailing the synthesis of this compound is not prominently available, the methodologies claimed for analogous compounds provide a clear blueprint for its preparation. The primary routes involve either the introduction of the sulfamoyl group onto a pre-existing benzoic acid core or the modification of a substituted aminobenzoic acid.
One of the most frequently cited methods in the patent literature is the chlorosulfonation of a substituted benzoic acid, followed by amination. This two-step process is a versatile and widely applicable method for the synthesis of a variety of sulfamoylbenzoic acids. The general scheme is as follows:
Chlorosulfonation: A substituted benzoic acid is treated with chlorosulfonic acid (HSO₃Cl), often in the presence of a catalyst, to introduce a chlorosulfonyl (-SO₂Cl) group onto the aromatic ring.
Amination/Ammonolysis: The resulting sulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide.
A Chinese patent for the preparation of 2,4-dichloro-5-sulfamoylbenzoic acid outlines a similar process, involving sulfonation with chlorosulfonic acid followed by ammoniation with ammonia water. patsnap.com
An alternative and innovative approach is detailed in US patent US3879402A, which describes the synthesis of 2-chloro-5-sulfamoylbenzoic acids via a Sandmeyer-type reaction. google.com This method involves the diazotization of a 2-amino-5-sulfamoylbenzoic acid precursor, followed by treatment of the resulting diazonium salt with a metal chloride to introduce the chloro substituent. google.com This process is particularly advantageous as it can avoid potential side reactions associated with the direct chlorosulfonation of certain substituted benzoic acids. google.com
The synthesis of the requisite precursors is also a critical aspect of the patented methodologies. For instance, a patented method for preparing 2-amino-5-chloro-3-methylbenzoic acid, a likely precursor for the title compound, involves the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com
The table below outlines the key reaction steps described in relevant patents.
| Patent Number | Starting Material | Key Reagents | Product Class |
| US3879402A | 2-amino-5-sulfamoylbenzoic acid | Sodium nitrite (B80452), Metal chloride | 2-chloro-5-sulfamoylbenzoic acids google.com |
| CN102924391A | 2,4-dichlorobenzoic acid | Chlorosulfonic acid, Ammonia | 2,4-dichloro-5-sulfamoylbenzoic acid patsnap.com |
| CN108298950A | 2-amino-3-methylbenzoic acid | Cyanuric chloride | 2-amino-5-chloro-3-methylbenzoic acid patsnap.com |
Patented Research Applications and Claims for Analogs of this compound
The patent landscape for analogs of this compound is rich and varied, extending far beyond the traditional applications of this class of compounds. While the core structure is often associated with diuretic and antihypertensive effects, modifications to the substituent groups have led to the discovery of novel biological activities and, consequently, new intellectual property.
A significant area of patented research involves the development of these analogs as targeted therapies. For example, derivatives of sulfamoylbenzoic acid have been designed and patented as selective inhibitors of carbonic anhydrase IX, an enzyme associated with several types of cancer. These compounds represent a promising avenue for the development of novel anticancer agents.
In the realm of inflammatory diseases, N-substituted 4-sulfamoylbenzoic acid derivatives have been patented as inhibitors of cytosolic phospholipase A2α (cPLA2α). This enzyme plays a key role in the inflammatory cascade, and its inhibition by these compounds could lead to new treatments for a range of inflammatory conditions.
Furthermore, the versatility of the sulfamoylbenzoic acid scaffold is demonstrated by the development of analogs with activity at G protein-coupled receptors (GPCRs). Patented research has described sulfamoyl benzoic acid analogs with potent and specific agonist activity at the LPA2 receptor. nih.gov This line of research opens up potential therapeutic applications in areas such as tissue regeneration and protection from radiation-induced damage. nih.gov
The table below provides a summary of patented applications for analogs of this compound.
| Compound Class | Patented Application | Target/Mechanism of Action |
| Substituted 2-halo-5-sulfamoyl-benzoates | Anticancer agents | Inhibition of carbonic anhydrase IX |
| N-substituted 4-sulfamoylbenzoic acids | Anti-inflammatory agents | Inhibition of cytosolic phospholipase A2α (cPLA2α) |
| Sulfamoyl benzoic acid analogs | Tissue regeneration, Radioprotection | Agonism of the LPA2 receptor nih.gov |
| 4-substituted amino-5-sulfamoylbenzoic acids | Diuretics, Antihypertensives | Modulation of renal ion transport |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
